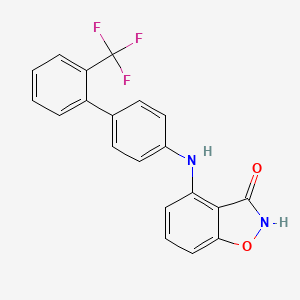
Akr1C3-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Akr1C3-IN-11 is a compound that acts as an inhibitor of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme is involved in the metabolism of steroids, prostaglandins, and other compounds. AKR1C3 is known to play a role in various cancers, including prostate cancer, breast cancer, and leukemia, making it a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Akr1C3-IN-11 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves:
Formation of Intermediates: Initial steps often include the preparation of intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts in cross-coupling reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification methods suitable for industrial use. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Akr1C3-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Akr1C3-IN-11 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of AKR1C3 in cancer progression and to develop targeted cancer therapies.
Drug Development: The compound is a valuable tool in the development of new drugs aimed at inhibiting AKR1C3.
Biological Studies: Researchers use this compound to investigate the biological pathways involving AKR1C3 and its impact on cellular functions.
Industrial Applications: It is also explored for its potential use in industrial processes that require the inhibition of AKR1C3.
Mécanisme D'action
Akr1C3-IN-11 exerts its effects by inhibiting the activity of AKR1C3. This enzyme catalyzes the reduction of carbonyl groups in steroids and prostaglandins. By inhibiting AKR1C3, this compound disrupts these metabolic pathways, leading to reduced proliferation and increased apoptosis of cancer cells. The compound specifically targets the active site of AKR1C3, preventing it from binding to its natural substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stylopine: A strong inhibitor of AKR1C3, known for its high binding affinity.
Indomethacin: A nonsteroidal anti-inflammatory drug that also inhibits AKR1C3.
Flufenamic Acid: Another nonsteroidal anti-inflammatory drug with AKR1C3 inhibitory properties.
Uniqueness
Akr1C3-IN-11 is unique due to its high specificity and potency in inhibiting AKR1C3 compared to other inhibitors. It has been shown to have a lower inhibition constant (ki) than many other compounds, making it a more effective inhibitor. Additionally, its structure allows for better binding to the active site of AKR1C3, enhancing its inhibitory effects .
Propriétés
Formule moléculaire |
C20H13F3N2O2 |
|---|---|
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
4-[4-[2-(trifluoromethyl)phenyl]anilino]-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C20H13F3N2O2/c21-20(22,23)15-5-2-1-4-14(15)12-8-10-13(11-9-12)24-16-6-3-7-17-18(16)19(26)25-27-17/h1-11,24H,(H,25,26) |
Clé InChI |
QYAQTFQNYDVHQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(C=C2)NC3=C4C(=CC=C3)ONC4=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















